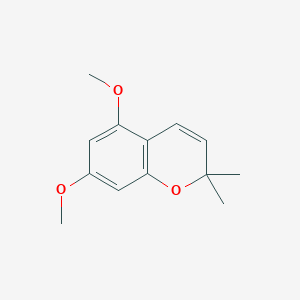![molecular formula C52H58O19S6 B3116125 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) CAS No. 214144-11-3](/img/structure/B3116125.png)
1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)
Overview
Description
The compound “1,3-Propanediol, 2,2’-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)” is also known as Dipentaerythritol . It is a byproduct of pentaerythritol production . It is a colorless and crystalline substance .
Molecular Structure Analysis
The molecular formula of this compound is C10H22O5 . It contains a total of 36 bonds, including 14 non-H bonds, 8 rotatable bonds, 4 hydroxyl groups, 4 primary alcohols, and 1 aliphatic ether .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 414.8±40.0 °C at 760 mmHg, and a flash point of 204.7±27.3 °C . It has a molar refractivity of 56.2±0.3 cm3, and a molar volume of 190.1±3.0 cm3 . It has a polar surface area of 90 Å2 and a polarizability of 22.3±0.5 10-24 cm3 . It has a low solubility in water (0.22 g/ 100 g H2O at 20 ℃ and 10.0 g/100 g H2O at 100 ℃) .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study by Fall et al. (2021) focused on synthesizing a new compound starting from a derivative similar to the one , highlighting its potential in chemical synthesis and structural determination through various techniques like IR, NMR, and elemental analysis (Fall et al., 2021).
Photochemical Applications
- Research by Plater et al. (2019) discussed sulfonated oximes, related to the sulfonate groups in the chemical of interest. They explored their photochemical decompositions, indicating potential applications in photoacid generators for polymer resists (Plater et al., 2019).
Catalysis and Organic Synthesis
- A study by Hosseinzadeh and Mokhtary (2018) presented an application in catalysis, using similar compounds for the synthesis of bis(2-methyl-1H-indole) derivatives. This implies the potential use of the compound in facilitating organic reactions (Hosseinzadeh & Mokhtary, 2018).
Metal-Organic Frameworks
- Research by Dai et al. (2009) involved the construction of metal-organic complexes using related flexible dicarboxylate ligands. This suggests possible applications in creating metal-organic frameworks for various uses (Dai et al., 2009).
Surface and Interfacial Properties
- A study by Yang et al. (2009) investigated sulfonic acid-containing surfactants, similar to the compound . They analyzed their surface and interfacial properties, indicating applications in reducing surface tension of water and other liquids (Yang et al., 2009).
Environmental Applications
- Spivack et al. (1994) studied the bacterial metabolism of bisphenol A, a process involving oxidative skeletal rearrangement. This research could suggest potential environmental applications, such as in biodegradation or environmental remediation (Spivack et al., 1994).
Fuel Cell Applications
- Matsumoto et al. (2009) synthesized sulfonated poly(ether sulfone)s for fuel cell applications, a process that could be related to the sulfonated nature of the compound of interest. Their research highlights its potential use in the development of materials for fuel cells (Matsumoto et al., 2009).
properties
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-[[3-(4-methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propoxy]methyl]-2-[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H58O19S6/c1-39-7-19-45(20-8-39)72(53,54)66-33-51(34-67-73(55,56)46-21-9-40(2)10-22-46,35-68-74(57,58)47-23-11-41(3)12-24-47)31-65-32-52(36-69-75(59,60)48-25-13-42(4)14-26-48,37-70-76(61,62)49-27-15-43(5)16-28-49)38-71-77(63,64)50-29-17-44(6)18-30-50/h7-30H,31-38H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJZVHUZYAODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC(COS(=O)(=O)C2=CC=C(C=C2)C)(COS(=O)(=O)C3=CC=C(C=C3)C)COS(=O)(=O)C4=CC=C(C=C4)C)(COS(=O)(=O)C5=CC=C(C=C5)C)COS(=O)(=O)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H58O19S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



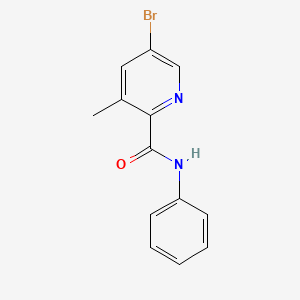
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B3116047.png)
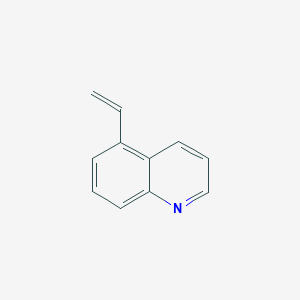
![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)

![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)
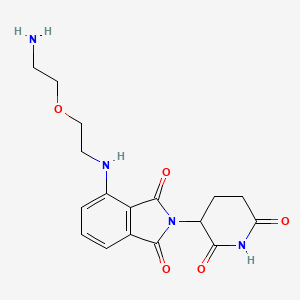


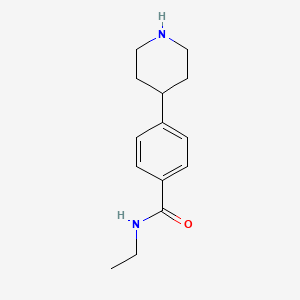
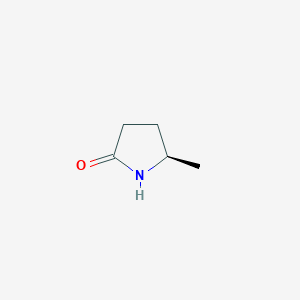
![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
